molecular formula C11H11NOS B274218 1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone

Cat. No. B274218
M. Wt: 205.28 g/mol
InChI Key: MMGDXFPDKJNCAM-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetone, also known as Methylbenzothiazolone (MBTH), is a chemical compound that belongs to the family of benzothiazoles. It has been widely used as a reagent for the determination of various analytes in different fields such as food, environmental, and pharmaceutical industries.

Mechanism of Action

The mechanism of action of MBTH involves the formation of a colored complex between MBTH and the analyte. The reaction proceeds through the formation of an imine intermediate, which is then reduced to MBTH using sodium borohydride. The colored complex is formed due to the interaction between the imine group of MBTH and the amino group of the analyte. The intensity of the color is proportional to the concentration of the analyte.
Biochemical and Physiological Effects:
MBTH does not have any significant biochemical or physiological effects as it is used only as a reagent for the determination of analytes. It does not interact with biological systems and is not used as a drug.

Advantages and Limitations for Lab Experiments

The advantages of using MBTH as a reagent for the determination of analytes are its high sensitivity, specificity, and simplicity. It can detect analytes at low concentrations and can be used for the analysis of complex samples. The limitations of using MBTH are its instability in the presence of oxygen and its interference with other compounds that contain amino groups.

Future Directions

The future directions of MBTH research include the development of new methods for the synthesis of MBTH with improved yield and purity. The development of new applications for MBTH in different fields such as medicine and biotechnology is also an area of research. The use of MBTH in the analysis of biological samples such as blood and urine is another area of research. The development of new reagents that can overcome the limitations of MBTH is also an area of research.

Synthesis Methods

MBTH can be synthesized by the reaction of 2-aminobenzothiazole and acetone in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to MBTH using sodium borohydride. The yield of MBTH can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.

Scientific Research Applications

MBTH has been widely used as a reagent for the determination of various analytes such as amino acids, peptides, and proteins. It can react with the analyte to form a colored complex, which can be detected by spectrophotometry. MBTH has been used in the analysis of food products such as meat, milk, and wine. It has also been used in the determination of environmental pollutants such as phenols and pesticides. In the pharmaceutical industry, MBTH has been used in the analysis of drugs such as penicillin and cephalosporins.

properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

(1E)-1-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one

InChI

InChI=1S/C11H11NOS/c1-8(13)7-11-12(2)9-5-3-4-6-10(9)14-11/h3-7H,1-2H3/b11-7+

InChI Key

MMGDXFPDKJNCAM-YRNVUSSQSA-N

Isomeric SMILES

CC(=O)/C=C/1\N(C2=CC=CC=C2S1)C

SMILES

CC(=O)C=C1N(C2=CC=CC=C2S1)C

Canonical SMILES

CC(=O)C=C1N(C2=CC=CC=C2S1)C

Origin of Product

United States

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